molecular formula C11H17NO2 B1619932 Ethyl 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 34549-93-4

Ethyl 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1619932
CAS RN: 34549-93-4
M. Wt: 195.26 g/mol
InChI Key: UNVANZUSIIKDGE-UHFFFAOYSA-N
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Description

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a member of pyrroles . It has a molecular formula of C9H13NO2 . Another similar compound, 1H-Pyrrole, 3-ethyl-2,4-dimethyl-, has a molecular formula of C8H13N .


Synthesis Analysis

While specific synthesis methods for “Ethyl 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carboxylate” were not found, a related compound, Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, can be synthesized from Ethyl cyanoacetate and Acetylacetone .


Molecular Structure Analysis

The molecular structure of these compounds can be viewed using computational models .

properties

IUPAC Name

ethyl 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-5-9-7(3)8(4)12-10(9)11(13)14-6-2/h12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVANZUSIIKDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345760
Record name Ethyl 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carboxylate

CAS RN

34549-93-4
Record name Ethyl 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As in Example 32 but using 2,3-dimethyl-5-carbethoxy-pyrrole and paraldehyde. Colourless prisms (51%), m.p. 95°-97° (lit16) m.p. 97°). Anal. Calc. for C11H17NO2 : C, 67.66; H, 8.78; N, 7.17. Found: C, 67.59; H, 8.49; N, 7.23.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carboxylate
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Ethyl 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carboxylate
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Ethyl 3-ethyl-4,5-dimethyl-1H-pyrrole-2-carboxylate

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